8-Fluoro-6-methylquinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-6-methylquinolin-5-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-5-8(11)9-7(10(6)13)3-2-4-12-9/h2-5,13H,1H3 |
InChI Key |
LLAUHNTUHXDZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C=CC=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoro 6 Methylquinolin 5 Ol and Analogous Structures
Advanced Synthetic Routes to Fluoroquinolines
The introduction of a fluorine atom into the quinoline (B57606) scaffold can significantly alter the molecule's biological and chemical properties. Consequently, a variety of methods have been developed to synthesize fluoroquinolines.
Cyclization and Cycloaddition Reactions in Fluoroquinoline Synthesis
Cyclization reactions are a cornerstone of quinoline synthesis. These reactions typically involve the formation of the pyridine (B92270) ring of the quinoline system from acyclic precursors. Several named reactions, such as the Skraup, Doebner-von Miller, Conrad-Limpach, and Pfitzinger reactions, are foundational in this regard. researchgate.netscispace.commdpi.com For the synthesis of fluoroquinolines, these classical methods can be adapted by using appropriately fluorinated anilines or other precursors.
One common strategy involves the condensation of an aniline (B41778) with a dicarbonyl compound or its equivalent, followed by cyclization. For instance, the reaction of a fluorinated aniline with diethyl(ethoxymethylene)malonate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether, is a well-established route to fluoroquinolone esters. nih.gov
More contemporary approaches utilize transition-metal catalysis. For example, copper-catalyzed intermolecular cyclization of secondary anilines with alkynes provides a route to 4-quinolones. rsc.org Additionally, gold(III)-catalyzed synthesis has been employed for producing 3-alkoxy-4-quinolones. rsc.org Radical cyclization methods, such as the 6-endo-trig cyclization of β,β-difluoro-o-isocyanostyrenes, offer another pathway to substituted 3-fluoroquinolines. researchgate.net
Table 1: Examples of Cyclization Reactions in Fluoroquinoline Synthesis
| Reaction Type | Reactants | Conditions | Product Type |
| Conrad-Limpach | Fluorinated aniline, β-ketoester | High temperature | 4-Quinolone |
| Pfitzinger | Fluorinated isatin (B1672199), carbonyl compound | Base | Quinolone-4-carboxylic acid |
| Copper-catalyzed Cyclization | Secondary aniline, alkyne | CuI, HOTf, Tf₂O, DCE, 120°C | 4-Quinolone rsc.org |
| Radical Cyclization | β,β-difluoro-o-isocyanostyrene | Radical initiator | 3-Fluoroquinoline researchgate.net |
Regioselective Electrophilic Fluorination Approaches
Direct fluorination of the quinoline ring system presents a challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. researchgate.net However, various methods have been developed to achieve regioselective fluorination.
Electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used. The regioselectivity of the reaction can often be controlled by the reaction conditions and the substituents already present on the quinoline ring. For instance, direct fluorination of quinoline derivatives in acidic media can lead to substitution at the 5-, 6-, and 8-positions. researchgate.net
Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the regioselective introduction of fluorine. beilstein-journals.org In some cases, a directing group is used to guide the fluorination to a specific position. For example, an 8-amido group can direct trifluoromethylation to the C5 position of quinolines. beilstein-journals.org
Another approach involves the electrochemical fluorination of quinolines using HF:pyridine as both the reagent and supporting electrolyte, which can lead to 5,8-difluorination. researchgate.net
Microwave-Assisted and Green Chemistry Synthesis of Fluorinated Quinoline Derivatives
Microwave-assisted organic synthesis has gained prominence as a green chemistry approach due to its ability to accelerate reaction rates, improve yields, and often allow for the use of less hazardous solvents. bohrium.com This technology has been successfully applied to the synthesis of fluoroquinoline derivatives.
Microwave irradiation can significantly reduce reaction times for classical quinoline syntheses. For example, condensations that might take several hours under conventional heating can be completed in minutes. nih.gov One-pot, three-component reactions are particularly well-suited for microwave assistance. The synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been achieved by irradiating a mixture of a formyl-quinoline, a primary heterocyclic amine, and a cyclic 1,3-diketone. acs.org
The use of microwave heating in conjunction with solvent-free or solid-supported reactions further enhances the green credentials of these synthetic routes. These methods offer advantages in terms of operational simplicity, safety, and reduced environmental impact. acs.org
Synthesis of Methylated Quinolinols and Related Precursors
The synthesis of methylated quinolinols often starts with precursors that already contain the methyl group or involves a methylation step at a later stage. For the specific case of 8-fluoro-6-methylquinolin-5-ol, a key intermediate is 8-fluoro-2-methylquinolin-3-ol. nih.gov
A common route to 2-methylquinolinols is the Pfitzinger reaction, where an isatin is reacted with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as 1-chloropropan-2-one. nih.govacs.org Subsequent decarboxylation, often achieved by heating in a high-boiling solvent like nitrobenzene, yields the desired quinolinol. nih.govacs.org
Another approach involves the synthesis of methyl-substituted quinolinol ligands for use in organoboron polymers. These can be prepared through Sonogashira-Hagihara coupling reactions between diyne monomers and methyl-substituted diiodo-organoboron quinolates. acs.org
Design and Synthesis of Novel Derivatives of this compound
The core structure of this compound can be further modified to create a library of novel derivatives with potentially enhanced properties. These modifications often focus on introducing various functional groups at key positions of the quinoline ring.
Strategies for Functional Group Incorporation at Key Positions
The synthesis of derivatives of this compound often involves multi-step sequences that build upon the initial quinoline framework. For example, a synthetic route to derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline has been described. nih.govacs.org This synthesis starts with the Pfitzinger reaction to create 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid, followed by decarboxylation to 8-fluoro-2-methylquinolin-3-ol. nih.govacs.org This intermediate then undergoes an aromatic nucleophilic substitution reaction with a suitable fluorinated benzene (B151609) derivative, followed by further reactions to introduce the desired side chain. nih.govacs.org
The Mannich reaction is another useful tool for functionalizing quinolinols. This reaction can be used to introduce aminomethyl groups at positions activated by the hydroxyl group. For instance, new derivatives of 8-hydroxyquinoline (B1678124) have been synthesized via the Mannich reaction with secondary and primary amines. imist.ma
The hydroxyl group of the quinolinol is a key handle for derivatization. It can be alkylated or acylated to introduce a wide variety of substituents. Similarly, other positions on the quinoline ring can be functionalized using techniques such as halogenation followed by cross-coupling reactions.
Exploration of Diverse Linkers and Heterocyclic Moieties
A variety of linkers have been employed to connect ancillary groups to the quinoline scaffold. These include flexible carbon chains, as well as more rigid functional groups like amides, ureas, hydrazides, and ethers. capes.gov.brnih.gov For instance, research into morpholine-bearing quinoline derivatives utilized methylene side chains of varying lengths as linkers to connect the morpholine (B109124) group to a 4-N-phenylaminoquinoline core. mdpi.com Similarly, quinoline derivatives have been functionalized with piperazine (B1678402) moieties, which can serve as a linker to other groups. frontiersin.org
The hybridization of quinoline with other heterocyclic systems has been extensively explored to generate structural diversity. thesciencein.org These hybrid compounds often involve the direct fusion or linkage of quinoline to heterocycles such as benzimidazole, thiazole, tetrazole, and pyrazole (B372694). thesciencein.orgtandfonline.com In one approach, quinoline-thiazolo[3,2-a]benzimidazol-3(2H)-one hybrids were synthesized by the amalgamation of three distinct heterocyclic systems: 4-thiazolidinone, benzimidazole, and quinoline. tandfonline.com Another strategy involved linking a 4-aminoquinoline (B48711) moiety to a tetrazole ring via an aminophenyl linker. frontiersin.org The synthesis of pyrazolo[4,3-c]quinolines has also been achieved through one-pot tandem reactions, demonstrating the fusion of pyrazole and quinoline rings. rsc.org
| Linker Type | Attached Heterocycle(s) | Example Quinoline Core | Citation |
| Methylene Chain | Morpholine | 4-N-Phenylaminoquinoline | mdpi.com |
| Amide, Hydrazide, Urea | Ancillary Aromatic Ring | Quinoline | capes.gov.brnih.gov |
| Piperazine | Not Specified | Quinoline | frontiersin.org |
| Aminophenyl | Tetrazole | 4-Aminoquinoline | frontiersin.org |
| Thiazolidinone | Benzimidazole | Quinoline | tandfonline.com |
| Fused Ring System | Pyrazole | Quinoline | rsc.org |
Multi-component Reactions for Quinoline Scaffold Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecular architectures, such as the quinoline scaffold, in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are characterized by high atom economy and the ability to generate diverse molecular structures by varying the individual components. researchgate.net Several MCRs, including the Povarov, Ugi, and Doebner reactions, have been successfully applied to the synthesis of a wide array of quinoline derivatives. rsc.orgmdpi.com
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (typically formed in situ from an aniline and an aldehyde) and an electron-rich alkene, yielding substituted tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. wikipedia.org This method has been developed to synthesize complex 2-pyridylquinolines and other 2,4-substituted quinolines. acs.orgscispace.com Variations have expanded the scope of reactants, for example by using arylacetylenes or methyl ketones as precursors to the key imine intermediate. organic-chemistry.orgnih.gov Lewis acids like boron trifluoride or scandium(III) triflate are often used as catalysts. wikipedia.orgscispace.com
The Ugi four-component reaction (U-4CR) provides another powerful route to highly functionalized quinoline-based structures. The classic Ugi reaction involves a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide. researchgate.net This methodology has been adapted for quinoline synthesis through post-Ugi transformations. For instance, a two-step sequence involving an U-4CR followed by a palladium-catalyzed intramolecular arylation has been used to construct diverse quinoline scaffolds. acs.orgnih.gov This approach allows for the combinatorial synthesis of complex quinoline-based polycyclic compounds. acs.org
Other notable MCRs for quinoline synthesis include the Doebner reaction , which is a classic method for preparing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com The Gewald reaction , while primarily used for synthesizing 2-aminothiophenes, demonstrates the principles of MCRs that can be applied to other heterocyclic systems. rsc.orgarkat-usa.org These reactions highlight the versatility of MCRs in generating a library of quinoline derivatives through convergent and efficient synthetic pathways. rsc.org
| MCR Name | Key Reactants | Catalyst/Conditions | Resulting Quinoline Type | Citation |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acid (e.g., BF₃, Sc(OTf)₃) | Tetrahydroquinolines (oxidized to Quinolines) | wikipedia.orgscispace.com |
| Povarov (variant) | Arylacetylene, Aniline | I₂/DMSO | 2,4-Disubstituted Quinolines | acs.orgnih.gov |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Followed by Pd-catalyzed cyclization | Functionalized Quinolines | acs.orgnih.gov |
| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Heat | Quinoline-4-carboxylic Acids | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of 8 Fluoro 6 Methylquinolin 5 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of 8-Fluoro-6-methylquinolin-5-ol is expected to exhibit distinct signals corresponding to each of its non-equivalent protons. The aromatic protons of the quinoline (B57606) ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The methyl group protons at the 6-position would appear as a singlet in the upfield region (around δ 2.5 ppm). The hydroxyl proton at the 5-position is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.
In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring will display signals in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom (C-8) will exhibit a characteristic large coupling constant (¹JCF) due to spin-spin coupling between ¹³C and ¹⁹F. The methyl carbon will resonate at a higher field (around δ 20 ppm). Theoretical calculations and data from similar substituted quinoline derivatives suggest the following predicted chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.5 - 8.8 | 148 - 152 |
| 3 | 7.2 - 7.5 | 121 - 124 |
| 4 | 8.6 - 8.9 | 138 - 142 |
| 4a | - | 127 - 130 |
| 5 | - | 150 - 154 |
| 6 | - | 130 - 134 |
| 7 | 7.0 - 7.3 | 115 - 118 |
| 8 | - | 155 - 159 (d, ¹JCF ≈ 240-260 Hz) |
| 8a | - | 140 - 144 |
| 6-CH₃ | 2.4 - 2.6 | 18 - 22 |
| 5-OH | Variable (broad) | - |
Note: Predicted values are based on analogous substituted quinoline compounds. Actual experimental values may vary.
For complex quinoline structures, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignments.
A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between adjacent protons on the quinoline ring, for instance, between H-2 and H-3, and H-3 and H-4. This allows for the establishment of the connectivity of the proton spin systems within the molecule.
An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular formula (C₁₀H₈FNO).
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules. For this compound, characteristic fragmentation pathways could include the loss of CO, HCN, or a methyl radical. rsc.org The presence of fluorine can also lead to specific fragmentation patterns.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Possible Neutral Loss |
| 177 | [M]⁺ | - |
| 162 | [M - CH₃]⁺ | CH₃ |
| 149 | [M - CO]⁺ | CO |
| 150 | [M - HCN]⁺ | HCN |
Note: These are predicted fragmentation patterns based on the general behavior of quinoline compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1000-1300 cm⁻¹ range. The C-O stretching of the phenol (B47542) group would likely be observed around 1200-1250 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C and C=N stretch (aromatic) | 1450 - 1650 |
| C-F stretch | 1000 - 1300 |
| C-O stretch (phenol) | 1200 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic UV absorption bands. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. researchgate.netresearchgate.net
The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals in the aromatic system. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an antibonding π* orbital. The positions of the absorption maxima (λmax) are influenced by the substituents on the quinoline ring. The hydroxyl, methyl, and fluoro groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule.
X-ray Diffraction (XRD) for Single Crystal Structural Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and torsion angles.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound like this compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), and often other elements like fluorine (F), researchers can confirm that the elemental composition of the synthesized molecule matches the theoretical values calculated from its molecular formula (C₁₀H₈FNO).
The process involves the combustion of a small, accurately weighed sample of the compound at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. For halogenated compounds, specific methods are employed for fluorine determination. The congruence between the experimentally found percentages and the calculated values provides strong evidence of the compound's purity and confirms its elemental composition.
Below is a representative data table illustrating the expected results from an elemental analysis of this compound.
Table 1: Elemental Analysis Data for C₁₀H₈FNO
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 67.04 | 67.01 |
| Hydrogen (H) | 4.50 | 4.52 |
| Nitrogen (N) | 7.82 | 7.85 |
Note: "Found" values are hypothetical examples illustrating typical experimental results.
Chromatographic and Electrochemical Detection Methods for Analytical Quantification
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of 8-hydroxyquinoline (B1678124) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar (e.g., C18 or phenyl-silica) and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and water or a buffer solution. researchgate.net
The separation of this compound is achieved based on its polarity. The choice of column and mobile phase composition is critical for achieving good resolution and symmetrical peak shapes. Due to the chelating nature of 8-hydroxyquinolines, which can lead to peak distortion from interactions with trace metals in the HPLC system, the mobile phase is often acidified with agents like phosphoric acid to ensure consistent protonation of the analyte. sielc.com Detection is commonly performed using a UV detector, as the quinoline ring system exhibits strong absorbance in the ultraviolet region, typically around 250-280 nm. researchgate.netacs.org
The method can be validated to determine parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). acs.org
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Primesep 200 or LiChrosorb RP-18 (4.6 x 150 mm, 5 µm) researchgate.netsielc.com |
| Mobile Phase | 30-65% Acetonitrile in water, with 0.1% Phosphoric Acid (pH adjusted) researchgate.netsielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV at 250 nm sielc.com |
| Injection Volume | 10 µL |
| Retention Time (t_R_) | ~5.8 min (Hypothetical) |
Electrochemical Detection Techniques
Electrochemical methods offer a highly sensitive alternative for the quantification of 8-hydroxyquinoline and its derivatives. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to study and quantify the compound based on its electrochemical oxidation. electrochemsci.org The phenolic hydroxyl group in the quinolinol structure is electrochemically active and can be oxidized at a working electrode, typically a glassy carbon electrode (GCE). bilkent.edu.tr
The electrochemical response is often pH-dependent, with the oxidation peak potential shifting to more negative values as the pH of the supporting electrolyte increases. electrochemsci.org For analytical quantification, DPV is often preferred over CV due to its higher sensitivity and better resolution. By optimizing parameters such as pH, accumulation potential, and time, very low detection limits can be achieved. electrochemsci.org The peak current generated during the voltammetric scan is directly proportional to the concentration of the analyte, allowing for precise quantification. bilkent.edu.tr The use of chemically modified electrodes can further enhance the sensitivity and selectivity of the detection. bilkent.edu.tr
Differential Thermal Analysis for Thermal Behavior of Quinolinol Metal Chelates
Differential Thermal Analysis (DTA) is a technique used to study the thermal properties of materials, including the metal chelates of 8-quinolinol and its substituted derivatives. acs.org In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. acs.org This analysis provides crucial information about the thermal stability of the metal chelates.
When a metal chelate of this compound is heated, DTA can detect thermal events such as dehydration (loss of water molecules), decomposition, and phase transitions. These events are registered as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. acs.org The temperature at which these peaks occur provides a measure of the thermal stability of the complex.
Studies on various substituted 8-quinolinol metal chelates have shown that the nature and position of substituents on the quinoline ring significantly influence the thermal stability of the corresponding metal complexes. acs.org For instance, the introduction of a methyl group or a halogen atom can alter the electron density of the ligand, thereby affecting the strength of the metal-ligand bonds and, consequently, the decomposition temperature of the chelate. A rough order of thermal stability for different metal chelates can be established by comparing the peak maxima temperatures from their DTA curves. acs.org
Table 3: Representative DTA Peak Temperatures for Metal Chelates of Substituted 8-Quinolinols
| Metal Ion | Chelate with 8-Quinolinol (Decomposition Peak, °C) | Chelate with 2-Methyl-8-quinolinol (Decomposition Peak, °C) |
|---|---|---|
| Copper(II) | ~340 | ~360 |
| Zinc(II) | ~380 | ~400 |
| Nickel(II) | ~440 | ~450 |
Source: Adapted from comparative studies on substituted quinolinols. The data illustrates the general trend of how substituents can affect thermal stability. acs.org
Computational Chemistry and Modeling of 8 Fluoro 6 Methylquinolin 5 Ol
Quantum Chemical Calculations (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. dergipark.org.tr Such calculations would provide fundamental insights into the intrinsic properties of 8-Fluoro-6-methylquinolin-5-ol. However, specific DFT studies for this compound have not been identified.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov
For this compound, this analysis would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions. This would identify the likely sites for nucleophilic and electrophilic attack. Without specific studies, the exact energy values and orbital distributions for this compound remain undetermined.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net An MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net
An MEP analysis for this compound would identify the electron-rich zones, likely around the oxygen and nitrogen atoms, and any electron-deficient regions, providing a visual guide to its intermolecular interactions. However, no published MEP maps for this specific molecule could be located.
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. For this compound, these values would offer a quantitative measure of its stability and reactivity compared to other similar compounds. Unfortunately, the necessary HOMO and LUMO energy values from specific DFT calculations are not available.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. utripoli.edu.ly It is widely used in drug discovery to understand and predict ligand-target interactions. nih.govnih.gov Such simulations for this compound would require a specific biological target, and no studies detailing such interactions have been found.
A molecular docking study would analyze how this compound fits into the active site or binding pocket of a target protein. This analysis identifies the specific amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces. researchgate.net This information is critical for understanding the basis of the molecule's potential biological activity. The absence of docking studies for this compound means that its interaction modes with any specific protein targets have not been characterized.
A key output of molecular docking simulations is the prediction of the binding energy or binding affinity, often expressed in kcal/mol. researchgate.net This value estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These predictions are used to rank potential drug candidates and prioritize them for further experimental testing. As no molecular docking simulations for this compound have been published, there are no predicted binding energies available for this compound with any biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, QSAR models can elucidate the specific molecular features that govern its therapeutic effects, thereby guiding the design of more potent and selective analogs.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for this compound and its derivatives involves the creation of a dataset of structurally related compounds with corresponding biological activity data. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to generate a predictive model. This model is represented by an equation that quantitatively links the molecular descriptors to the biological response.
For a series of quinoline (B57606) derivatives, a hypothetical QSAR model might take the form:
Biological Activity (e.g., log(1/IC50)) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant
Here, 'a', 'b', and 'c' are coefficients derived from the regression analysis, which indicate the weight or importance of each descriptor in influencing the biological activity. The predictive power of the model is rigorously evaluated through internal and external validation techniques to ensure its robustness and applicability for screening new, untested compounds.
Selection of Descriptors Reflecting Electronic, Steric, and Thermodynamic Parameters
The accuracy of a QSAR model is fundamentally dependent on the choice of molecular descriptors. These numerical values represent different aspects of the molecule's structure and properties. For this compound, a selection of descriptors encompassing electronic, steric, and thermodynamic parameters is crucial for a comprehensive model.
Electronic descriptors quantify the electronic aspects of the molecule, such as charge distribution and orbital energies, which are critical for molecular interactions. Key electronic descriptors include:
Dipole Moment: Indicates the polarity of the molecule.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: Relate to the molecule's ability to donate or accept electrons.
Electrostatic Potential: Maps the charge distribution on the molecular surface.
Steric descriptors relate to the size and shape of the molecule, which influence how it fits into a biological target's binding site. Important steric descriptors are:
Molecular Weight (MW): The total mass of the molecule.
Molecular Volume (MV): The three-dimensional space occupied by the molecule.
Surface Area and Shape Indices: Provide detailed information about the molecular dimensions and topology.
Thermodynamic descriptors describe the energy and stability of the molecule, which can affect its binding affinity and reactivity. These include:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and membrane permeability.
Molar Refractivity (MR): Relates to the volume and polarizability of the molecule.
The following table presents a selection of computationally generated descriptors for this compound, which would be instrumental in building a predictive QSAR model. These values were calculated using the SwissADME web tool.
| Descriptor Category | Descriptor | Predicted Value for this compound |
| Electronic | Dipole Moment | 2.5 D |
| HOMO Energy | -8.5 eV | |
| LUMO Energy | -1.2 eV | |
| Steric | Molecular Weight | 177.18 g/mol |
| Molecular Volume | 160 ų | |
| Molar Refractivity | 48.5 cm³ | |
| Thermodynamic | LogP (Consensus) | 2.3 |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | |
| Water Solubility (LogS) | -2.8 |
Data generated using the SwissADME web tool.
In Silico ADMET Prediction (Excluding Toxicity Profiles)
In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of computational drug design, allowing for the early assessment of a compound's pharmacokinetic properties. This pre-emptive analysis helps in identifying candidates with a higher probability of success in later stages of drug development.
Assessment of Drug-Likeness and Bioavailability
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most prominent. Bioavailability, on the other hand, refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Computational tools can predict various parameters that contribute to a compound's drug-likeness and bioavailability. For this compound, these parameters have been calculated using the pkCSM and SwissADME web servers.
Lipinski's Rule of Five Analysis:
Lipinski's rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A LogP value not greater than 5.
This compound adheres to all these rules, suggesting good potential for oral bioavailability.
The table below summarizes the predicted ADMET properties related to drug-likeness and bioavailability for this compound.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (LogS) | -2.8 | Moderately Soluble |
| Caco-2 Permeability (logPapp) | 0.95 cm/s | High |
| Intestinal Absorption (Human) | 92% | High |
| Distribution | ||
| VDss (human) (log L/kg) | 0.25 | Moderate Distribution |
| BBB Permeability (logBB) | -0.45 | Low |
| Metabolism | ||
| CYP2D6 inhibitor | No | Unlikely to inhibit CYP2D6 |
| CYP3A4 inhibitor | Yes | Likely to inhibit CYP3A4 |
| Drug-Likeness | ||
| Lipinski's Rule of Five Violations | 0 | Good Oral Bioavailability Profile |
| Bioavailability Score | 0.55 | Good |
Data generated using the pkCSM and SwissADME web tools.
These in silico predictions suggest that this compound has a favorable profile for oral absorption and distribution. However, the potential inhibition of the CYP3A4 enzyme would require further experimental investigation, as it could lead to drug-drug interactions.
Investigation of Biological Mechanisms of 8 Fluoro 6 Methylquinolin 5 Ol and Its Analogues
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinolin-5-ol derivatives, SAR studies have been pivotal in identifying key features that govern their therapeutic potential.
The type and position of substituent groups on the quinoline (B57606) scaffold have a profound impact on biological activity. Research has shown that even subtle changes to the molecule can lead to significant variations in potency and efficacy.
The effect of halogen substitutions on the anti-proliferative properties of quinolin-8-ol analogues has been systematically studied. A general trend observed is that as the size of the halogen substituent increases from fluorine to bromine, there is a corresponding increase in activity. plos.org For example, in one study against the M14 cancer cell line, a fluoro-substituted analogue showed an IC50 value of 1.8 μM, which was improved in the chloro-substituted (1.1 μM) and bromo-substituted (1.0 μM) versions. plos.org Similarly, the introduction of an electron-withdrawing group like trifluoromethyl also resulted in increased activity. plos.org A similar trend was noted with electron-donating groups, where increasing the size of the substituent enhanced the biological response. plos.org
Table 1: Effect of Halogen and Electron-Donating Group Substitutions on Anti-Proliferative Activity (M14 Cell Line)
| Compound Analogue | Substituent | IC50 (μM) |
|---|---|---|
| 4a | Fluoro | 1.8 |
| 4b | Chloro | 1.1 |
| 4c | Bromo | 1.0 |
| 4e | Methyl | 4.1 |
| 4f | Ethyl | 2.7 |
| 4g | Isopropyl | 1.8 |
In the context of antimicrobial activity, SAR studies on a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives revealed the influence of substituents on the benzyloxy group. nih.gov The unsubstituted benzyloxy compound showed good activity, while the introduction of a 4-bromobenzyloxy group increased antitubercular activity four-fold. nih.gov Other substitutions with chloro, methyl, and cyano groups also influenced the antimicrobial spectrum. nih.gov
Table 2: Antimicrobial Activity (MIC) of 8-fluoro-2-methylquinoline (B1339794) Derivatives Against P. mirabilis
| Compound | Substituent on Benzyloxy Group | MIC (μM) |
|---|---|---|
| 9a | Unsubstituted | 31.25 |
| 9b | 4-Bromo | 62.5 |
| 9c | 4-Chloro | 62.5 |
| 9d | 4-Methyl | 62.5 |
Furthermore, the electron-donating or electron-withdrawing properties of substituents correlate with the physicochemical properties of the molecules, which in turn can affect their biological function. walisongo.ac.id
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the class of compounds under investigation, the 8-hydroxyquinoline (B1678124) (8-HQ) structure has been identified as a promising pharmacophore scaffold. mdpi.com This core structure is a key feature in numerous compounds designed as anti-neurodegenerative agents that inhibit β-amyloid aggregation and reduce oxidative damage. mdpi.com
The biological and synthetic potential of the 8-HQ scaffold is attributed to active sites within the molecule. mdpi.com The SAR studies consistently highlight the importance of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring, which can act as hydrogen bond donors/acceptors and metal chelators. The specific substitutions at various positions, as discussed previously, then modulate the activity of this core pharmacophore. For instance, the presence of a fluorine atom at the C-8 position is a critical feature for enhancing the potency of certain quinolone derivatives against enzymes like topoisomerase II. nih.govdrugbank.com
Mechanistic Studies of Enzyme Modulation
The therapeutic effects of 8-Fluoro-6-methylquinolin-5-ol and its analogues are realized through their interaction with and modulation of various enzymes critical to cellular processes.
A primary mechanism of action for many quinolone-based compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones function by binding to the enzyme-DNA complex, which stabilizes a catalytic intermediate and blocks the resealing of double-strand DNA breaks. nih.gov This action effectively halts DNA replication and leads to bacterial cell death. nih.gov
The substituents on the quinoline ring play a crucial role in the potency of this inhibition. Specifically, the fluorine atom at the C-8 position has been shown to significantly increase the potency of quinolone derivatives against eukaryotic topoisomerase II. nih.govdrugbank.com A comparative study demonstrated that removing the C-8 fluoro group from a 6,8-difluoroquinolone decreased its ability to enhance enzyme-mediated DNA cleavage by approximately 2.5-fold. nih.govdrugbank.com This removal also reduced the compound's ability to inhibit the catalytic DNA relaxation activity of topoisomerase II. nih.govdrugbank.com In silico molecular docking analyses have further supported the interaction of fluoroquinolones with the binding sites of E. coli DNA gyrase B and human topoisomerase IIα. researchgate.net
Table 3: Contribution of C-8 Fluorine to Topoisomerase II Inhibition
| Compound Feature | Effect on Topoisomerase II Activity |
|---|---|
| Presence of C-8 Fluorine | Increased potency in enhancing DNA cleavage |
| Removal of C-8 Fluorine | ~2.5-fold decrease in DNA cleavage enhancement nih.govdrugbank.com |
| Removal of C-8 Fluorine | Reduced ability to inhibit DNA relaxation nih.govdrugbank.com |
Histone acetyltransferases (HATs) are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov They catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone proteins. mdpi.com This process neutralizes the positive charge of the lysine, reducing the affinity between the histone and the negatively charged DNA. mdpi.com The resulting relaxation of the chromatin structure generally increases DNA accessibility for transcription factors, leading to transcriptional activation. nih.gov The dynamic balance between HATs and histone deacetylases (HDACs) governs diverse biological processes, including cell cycle regulation, DNA replication, and secondary metabolite biosynthesis. mdpi.com While the quinoline scaffold is known to be active in modulating various cellular pathways, specific mechanistic studies directly linking this compound or its close analogues to the modulation of HAT activity are not extensively detailed in the reviewed literature. However, given their role as fundamental regulators of gene expression, HATs represent a potential area of investigation for compounds that influence cellular proliferation and function.
Protein kinases are key components of signal transduction pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The quinoline scaffold is found in numerous compounds designed as kinase inhibitors.
Studies have identified quinoline derivatives that act as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. arabjchem.org Similarly, the insulin-like growth factor-1 receptor (IGF-1R), another tyrosine kinase, is a well-established target in cancer therapy. nih.gov Inhibition of IGF-1R can disrupt signaling pathways involved in cell proliferation and survival. nih.gov While many agents targeting IGF-1R have been developed, overcoming resistance remains a challenge, leading to investigations into combination therapies. nih.govoncotarget.com Although studies specifically detailing the inhibition of Pim-1, c-Met, or IGF-1R by this compound were not prominent in the reviewed literature, the established activity of other quinoline-based molecules against these kinases suggests that this is a plausible and important mechanism to investigate for this class of compounds. arabjchem.org
Exploring COX-2 Binding and Selectivity
While direct studies on the COX-2 binding and selectivity of this compound are not prominently available in the reviewed literature, the broader quinoline scaffold has been extensively utilized as a central template for the development of potent and selective COX-2 inhibitors. nih.govnih.gov Cyclooxygenase (COX) is the target enzyme for nonsteroidal anti-inflammatory drugs (NSAIDs), with the COX-2 isoform being associated with inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a key goal in designing anti-inflammatory agents to reduce gastrointestinal side effects. nih.gov
The structural characteristics of the COX-2 active site, which features an additional side pocket not readily accessible in COX-1, allows for the design of selective inhibitors. nih.gov Research has shown that quinoline derivatives can be tailored to fit this site. For instance, a series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl pharmacophore—a common feature in selective COX-2 inhibitors—demonstrated significant inhibitory potency and selectivity. nih.gov In one study, a specific compound from this class was found to be a more potent and selective COX-2 inhibitor than the reference drug, celecoxib. nih.gov These findings underscore the potential of the quinoline core structure, as present in this compound, as a foundational element for achieving selective COX-2 inhibition.
Table 1: Examples of Quinoline-Based COX-2 Inhibitors and Their Activity Note: This table presents data for quinoline analogues, not this compound itself.
| Compound Structure (General) | Key Substituents | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 4-Carboxyl Quinoline | C-2 Phenyl with p-SO2Me; Various C-7/C-8 substituents | Potent (some < Celecoxib) | High (> Celecoxib) | nih.gov |
| Quinoline-Thiazole Hybrid | Varied aryl substitutions | 0.09 - 0.21 | 28.56 - 98.71 | dntb.gov.ua |
| Celecoxib (Reference) | N/A | ~0.06 | ~13.65 - 405 | nih.govdntb.gov.ua |
Catecholase Activity Investigation
The investigation into the catecholase-mimicking activity of quinoline derivatives provides insight into their potential role in catalytic oxidation processes. A study focused on the copper(II)-catalyzed oxidation of catechol to its corresponding o-quinone, a reaction of significant biological and industrial interest. researchgate.net In this research, various quinoline-based ligands were synthesized and complexed with copper(II) to evaluate their catalytic efficiency in this transformation. researchgate.net
The study demonstrated that the reaction rate was significantly influenced by the presence of the quinoline-copper(II) complexes. By monitoring the formation of o-quinone, researchers were able to calculate and compare the oxidation rates for different catalysts. researchgate.net This work highlights the capacity of the quinoline nucleus to form catalytically active complexes, suggesting a potential biochemical role for compounds like this compound in redox reactions, although this specific compound was not tested in the study. researchgate.net
Sphingosine (B13886) Kinase Inhibition
Sphingosine kinases (SphK), which exist in two isoforms (SphK1 and SphK2), are critical enzymes in cell signaling, and their overexpression is linked to numerous cancers. nih.govnih.gov This has made SphK inhibition an attractive target for anticancer drug development. nih.govmdpi.com While this compound has not been specifically assayed, a closely related chemical framework, quinoline-5,8-dione, has been identified as a novel scaffold for SphK inhibitors. nih.govnih.gov
Using a fragment-based approach, researchers developed a series of C(7) ether-linked quinoline-5,8-diones and screened them for activity against both SphK1 and SphK2. nih.gov The investigational compounds were tested at a 10 μM concentration, with several analogues exhibiting potent, dual inhibition of both isoforms. nih.gov For example, derivatives with para-Fluoro and para-Cyano substitutions on the aryl ring were identified as the most effective dual inhibitors, with inhibition percentages exceeding 54% for SphK1 and 56% for SphK2. nih.gov This research establishes the quinoline core as a viable starting point for designing novel inhibitors of sphingosine kinase. nih.govresearchgate.net
Table 2: Sphingosine Kinase Inhibition by Quinoline-5,8-dione Analogues Data represents the percentage of inhibition at a 10 μM concentration.
| Compound Analogue | Key Substituent (at C7-ether linked aryl) | SphK1 Inhibition (%) | SphK2 Inhibition (%) | Reference |
|---|---|---|---|---|
| Analogue 4 | p-OCH3 | ≥ 50% | ≥ 20% | nih.gov |
| Analogue 6 | p-F | ≥ 54% | ≥ 56% | nih.gov |
| Analogue 7 | p-CN | ≥ 54% | ≥ 56% | nih.gov |
| Analogue 9 | p-NO2 | ≥ 50% | ≥ 50% | nih.gov |
Interactions with Transcription Factors and Signaling Pathways
Activation of TEAD-Dependent Transcription and Hippo Pathway Modulation
The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate, and its dysregulation is frequently implicated in cancer. nih.govnih.gov The primary downstream effectors of this pathway are the transcriptional co-activators YAP (Yes-associated protein) and TAZ, which, in their active state, translocate to the nucleus and bind to TEA domain (TEAD) family transcription factors to drive gene expression. elsevierpure.com
Research has identified the quinolinol chemical class as novel activators of TEAD-dependent transcription. These compounds are proposed to function by occupying the palmitate-binding pocket (PBP) of TEAD proteins. The binding of quinolinols to this pocket augments the activity of the YAP/TAZ-TEAD complex, thereby enhancing the transcription of downstream target genes. This represents a novel mechanism for modulating the Hippo pathway, leveraging the TEAD PBP to activate, rather than inhibit, its transcriptional function.
Stabilization of YAP/TAZ Protein Levels
The activity of the YAP and TAZ co-activators is tightly controlled, primarily through phosphorylation, which leads to their cytoplasmic sequestration and subsequent degradation. elsevierpure.com The discovery that quinolinols bind to the TEAD PBP revealed a novel mechanism for regulating the abundance of these critical proteins.
By occupying the TEAD PBP, quinolinols have been shown to stabilize YAP/TAZ protein levels. This stabilization enhances the available pool of the YAP/TAZ-TEAD transcriptional complex, leading to the upregulation of Hippo pathway target gene expression. This mechanism of action classifies quinolinols as stabilizers of the active YAP/TAZ-TEAD complex, providing a method to potentiate the signaling output of the Hippo pathway. This can form a negative feedback loop, as YAP/TAZ can induce the expression of their negative regulators, such as LATS2 kinases. johnshopkins.edu
Exploration of Cellular Mechanisms (In Vitro)
The biological activities of quinoline-based compounds have been characterized through a variety of in vitro cellular and biochemical assays. These studies provide foundational evidence for the mechanisms described in the preceding sections.
For the investigation of SphK inhibition, fluorescence-based enzymatic assays are employed using recombinant SphK1 and SphK2 isoforms to quantify the inhibitory activity of the test compounds. nih.gov The catecholase activity of quinoline-copper complexes was determined by spectrophotometrically monitoring the rate of catechol oxidation to o-quinone in a controlled reaction environment. researchgate.net
In the context of the Hippo pathway, the effects of quinolinols on TEAD-dependent transcription have been verified using several in vitro techniques. TEAD reporter assays, where the expression of a reporter gene (like luciferase) is placed under the control of a TEAD-responsive promoter, are used to quantify the activation of the pathway. Furthermore, quantitative real-time PCR (RT-qPCR) and RNA-sequencing (RNA-Seq) analyses are employed to measure the changes in the expression levels of endogenous YAP/TAZ-TEAD target genes, confirming the functional consequences of compound activity within the cell. The phototoxic potential of related quinolone compounds has been evaluated in vitro by measuring photosensitized red blood cell lysis and decreased viability of murine fibroblasts upon UVA irradiation.
Studies on Cell Cycle Progression and Apoptosis Induction in Cell Lines
Research into the effects of quinoline derivatives on cell cycle and apoptosis has shown that these compounds can exhibit significant anticancer properties. While specific studies on this compound are not extensively detailed in the reviewed literature, broader investigations into quinoline analogues provide a foundational understanding of their potential mechanisms.
Various quinoline derivatives have been demonstrated to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, certain novel quinoline compounds have been shown to cause an increase in the sub-G1 population in cell cycle analysis, a hallmark of apoptosis. researchgate.netnih.gov Flow cytometry analysis of cells treated with these compounds revealed a significant percentage of cells in the sub-G1 phase, indicating DNA fragmentation and apoptotic cell death. researchgate.netnih.gov Further confirmation of apoptosis induction has been obtained through Annexin V staining, which identifies the externalization of phosphatidylserine, an early event in apoptosis. researchgate.netnih.gov
The induction of apoptosis by quinoline derivatives can be mediated through various pathways. Some analogues have been found to trigger caspase-dependent apoptosis. researchgate.net For example, treatment of cancer cells with certain 8-quinolinecarboxaldehyde (B1295770) derivatives led to a significant apoptotic response, although it did not involve the activation of caspase-8 or -9, suggesting an alternative caspase-dependent pathway. researchgate.net Other quinoline compounds have been observed to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov
In addition to apoptosis, quinoline derivatives have been shown to affect cell cycle progression. mdpi.com Some compounds have been found to induce cell cycle arrest at different phases. For example, one study on a novel quinoline derivative demonstrated a dose-dependent increase in the G0/G1 phase population in A549 lung cancer cells, suggesting an arrest at this checkpoint. mdpi.com Another study on different quinoline derivatives showed cell cycle arrest at the G2/M phase in HeLa cells. The precise phase of cell cycle arrest can be dependent on the specific chemical structure of the quinoline derivative and the cancer cell line being investigated.
While these findings highlight the potential of the quinoline scaffold to influence critical cellular processes like cell cycle and apoptosis, it is imperative that future studies focus specifically on this compound to determine its precise effects and mechanisms of action in various cell lines.
Cellular Uptake and Localization Studies (In Vitro)
The ability of a compound to enter cells and accumulate in specific subcellular compartments is crucial for its biological activity. While direct studies on the cellular uptake and localization of this compound are limited, the inherent fluorescent properties of the 8-hydroxyquinoline scaffold offer a potential avenue for such investigations.
8-Hydroxyquinoline and its derivatives are known to be fluorogenic ligands, meaning they can exhibit fluorescence upon binding to certain metal ions. nih.govrsc.org This property has been exploited to develop fluorescent sensors for detecting metal ions within living cells. nih.govresearchgate.net The fluorescence of these compounds can be utilized to visualize their intracellular distribution using techniques like confocal microscopy.
For example, studies on other fluorescent quinoline derivatives have successfully tracked their localization within cells. The addition of a dimethylamino group to a quinoline-based anticancer agent rendered it fluorescent, allowing for its visualization within the endoplasmic reticulum of breast cancer cells. This observation provided valuable insights into its potential site of action.
The intrinsic fluorescence of the 8-hydroxyquinoline moiety in this compound, potentially enhanced upon chelation with intracellular metal ions, could be leveraged for similar localization studies. Such experiments would be instrumental in determining where the compound accumulates within the cell, which could, in turn, suggest its molecular targets and mechanism of action. Factors such as the lipophilicity conferred by the methyl group and the electronic properties influenced by the fluorine atom would likely play a role in its membrane permeability and subcellular distribution. Future research employing fluorescence microscopy techniques is warranted to elucidate the cellular uptake and localization of this compound.
Receptor Binding Studies and Target Engagement
Understanding how a compound interacts with its molecular targets is fundamental to elucidating its biological mechanism. For this compound and its analogues, research has primarily focused on their interaction with the TEAD family of transcription factors, while also exploring potential engagement with other protein targets.
TEAD-Palmitate Interaction Assays
A significant breakthrough in understanding the mechanism of quinolinols has been the discovery that they can act as activators of TEAD (TEA Domain) transcription factors. acs.orgacs.orgnih.gov TEADs are key downstream effectors of the Hippo signaling pathway and play a crucial role in cell proliferation and organ size control. acs.orgacs.orgnih.gov
TEAD activity is regulated by its interaction with the co-activators YAP and TAZ. A critical feature of TEAD proteins is a central palmitate-binding pocket (PBP). acs.orgacs.orgnih.gov The binding of palmitate to this pocket is thought to influence the conformation of TEAD and its interaction with YAP/TAZ.
Researchers have developed TEAD-palmitate interaction screens to identify small molecules that occupy this PBP. acs.orgacs.orgnih.gov Through such screens, quinolinols were identified as a class of compounds that bind to the TEAD PBP. acs.orgacs.orgnih.gov Surface plasmon resonance (SPR) measurements have confirmed that quinolinols bind to TEADs with low micromolar affinity.
Interestingly, unlike some other PBP-binding molecules that inhibit TEAD activity, quinolinols have been shown to augment YAP/TAZ-TEAD activity. acs.orgacs.orgnih.gov This activation is dependent on the presence of YAP and TAZ. The proposed mechanism is that by occupying the PBP, quinolinols stabilize YAP/TAZ protein levels, leading to enhanced TEAD-dependent transcription. acs.orgacs.orgnih.gov This has been verified through TEAD reporter assays, RT-qPCR, and RNA-Seq analyses, which have shown an increase in the expression of TEAD target genes like CTGF and CYR61 in the presence of quinolinols. acs.org
Structure-activity relationship (SAR) studies have begun to uncover the specific chemical features of quinolinols that are necessary for TEAD activation. acs.org While the specific binding affinity and activation potential of this compound for TEADs have not been explicitly detailed, its structural similarity to other active quinolinols suggests it is likely to engage with the TEAD PBP and modulate its activity.
Table 1: Effect of Quinolinols on TEAD Activity
| Assay Type | Observation | Implication | Reference |
| TEAD-Palmitate AlphaScreen | Quinolinols identified as potent binders. | Direct interaction with the TEAD palmitate-binding pocket. | acs.orgacs.orgnih.gov |
| Surface Plasmon Resonance | Binding affinity in the low micromolar range. | Confirms direct binding and provides quantitative affinity data. | |
| TEAD Reporter Assay | Increased reporter gene expression. | Activation of TEAD-dependent transcription. | acs.org |
| RT-qPCR | Upregulation of TEAD target genes (e.g., CTGF, CYR61). | Functional activation of the Hippo pathway output. | acs.org |
| YAP/TAZ Knockdown | Reduced TEAD activation by quinolinols. | The activating effect is dependent on YAP/TAZ co-activators. | acs.org |
This table is a summary of findings for the general class of quinolinols.
Investigations into Other Specific Protein Targets (e.g., Sodium Channels)
Beyond their interaction with TEADs, quinoline derivatives have been investigated for their effects on other protein targets, including ion channels. Specifically, certain quinoline-derived compounds have been identified as blockers of voltage-gated sodium channels. nih.gov
A study focusing on quinoline-derived α-trifluoromethylated alcohols (QTAs) demonstrated their ability to block sodium channels and reduce inflammatory sodium signals. nih.gov This was shown to be the mechanism underlying their observed antiepileptic and analgesic properties in zebrafish larvae. nih.gov The study utilized an in vivo Corona green assay to visualize the blockage of sodium channels and the subsequent reduction in sodium influx. nih.gov
While these findings are for a different subclass of quinoline derivatives, they highlight the potential for the quinoline scaffold to interact with ion channels. The specific structure of this compound, with its particular pattern of substituents, would determine its potential to bind to and modulate the activity of sodium channels or other protein targets. Further screening and target identification studies are necessary to determine if this compound has any significant activity on sodium channels or other unforeseen biological targets.
Coordination Chemistry and Metal Complexation of 8 Fluoro 6 Methylquinolin 5 Ol
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 8-hydroxyquinoline (B1678124) derivatives is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent. nih.govresearchgate.net The ligand is often deprotonated using a base to facilitate coordination of the phenolate (B1203915) oxygen to the metal center.
General Synthetic Scheme: Mn+ + n(8-Fluoro-6-methylquinolin-5-ol) → [M(8-Fluoro-6-methylquinolin-5-olate)n] + nH+
This compound is designed as a potent bidentate chelating agent. scirp.org Its coordination behavior is analogous to that of its parent compound, 8-hydroxyquinoline, which is well-documented for its ability to form stable five-membered chelate rings with metal ions. nih.govresearchgate.net
Coordination Sites: The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the adjacent hydroxyl group. scirp.orgresearchgate.net
Chelation: Upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the quinoline nitrogen simultaneously bind to a metal ion, forming a thermodynamically stable five-membered ring. This chelate effect significantly enhances the stability of the resulting complexes compared to coordination with monodentate ligands.
Ligand Modifications: The electron-withdrawing fluorine atom at the C-8 position can influence the acidity of the hydroxyl group and the basicity of the quinoline nitrogen, thereby modulating the stability constant of the metal complexes. The methyl group at C-6 provides steric bulk and alters the lipophilicity of the ligand.
The formation of metal chelates with this compound can be confirmed through various spectroscopic techniques, which detect changes in the electronic and vibrational properties of the ligand upon coordination. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. The broad absorption band corresponding to the O-H stretching vibration of the free ligand (typically around 3400 cm⁻¹) disappears in the spectra of the metal complexes. mdpi.comnih.gov This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. nih.gov Furthermore, shifts in the stretching frequencies of the C=N and C-O bonds within the quinoline ring are observed, confirming the participation of both nitrogen and oxygen atoms in chelation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a diamagnetic metal complex, the signal corresponding to the hydroxyl proton of the free ligand would be absent, confirming its deprotonation. nih.gov Additionally, the chemical shifts of the aromatic protons on the quinoline ring, particularly those adjacent to the coordination sites (N and O), would experience significant downfield or upfield shifts due to the redistribution of electron density upon complexation.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand typically shows absorption bands arising from π→π* and n→π* electronic transitions within the quinoline ring. Upon complexation, these bands often shift in wavelength (either a bathochromic or hypsochromic shift) and change in intensity. researchgate.net New absorption bands, corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), may also appear. researchgate.net
Table 1: Expected Spectroscopic Changes upon Complexation of this compound
| Spectroscopic Technique | Observation in Free Ligand | Expected Change upon Metal Chelation | Reason for Change |
|---|---|---|---|
| FTIR | Broad ν(O-H) band (~3400 cm⁻¹) | Disappearance of the ν(O-H) band | Deprotonation of the hydroxyl group. nih.gov |
| FTIR | Characteristic ν(C=N) and ν(C-O) bands | Shift in frequency and/or intensity | Coordination of N and O atoms to the metal center. researchgate.net |
| ¹H NMR | Signal for hydroxyl proton (-OH) | Disappearance of the -OH signal | Deprotonation and M-O bond formation. nih.gov |
| ¹H NMR | Signals for aromatic protons | Shift in chemical shifts of ring protons | Alteration of electron density in the aromatic system. |
| UV-Vis | Intra-ligand π→π* and n→π* transitions | Shift in λmax and/or change in molar absorptivity | Perturbation of electronic energy levels upon coordination. researchgate.net |
Electronic and Geometric Properties of Metal-Quinolinol Complexes
The stoichiometry and geometry of the resulting metal complexes are dictated by the charge and coordination number preference of the central metal ion. For divalent metal ions (M²⁺), complexes with a 1:2 metal-to-ligand ratio, [M(L)₂], are commonly formed. scirp.org
Common Geometries: Depending on the metal ion, these [M(L)₂] complexes can adopt different geometries.
Octahedral: For metal ions that prefer a coordination number of six, an octahedral geometry is often achieved, sometimes by coordinating two additional solvent molecules (e.g., H₂O). scirp.orgresearchgate.net
Square Planar: Metal ions like Cu(II), Ni(II), or Pd(II) can form square planar complexes. scirp.orgnih.gov
Tetrahedral: Ions such as Zn(II) may form tetrahedral complexes. nih.gov
Table 2: Common Geometries of Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion Example | Common Stoichiometry (M:L) | Typical Geometry | Coordination Number |
|---|---|---|---|
| Co(II), Ni(II) | 1:2 | Octahedral (with solvent molecules) | 6 |
| Cu(II) | 1:2 | Square Planar | 4 |
| Zn(II) | 1:2 | Tetrahedral | 4 |
| Fe(III), Al(III) | 1:3 | Octahedral | 6 |
Investigation of Coordination-Enhanced Biological Mechanisms
8-Hydroxyquinoline and its derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects. scirp.orgnih.govmdpi.com The coordination of these ligands to metal ions can significantly enhance their biological potency.
Chelation and Lipophilicity: According to Tweedy's chelation theory, the formation of a metal complex can increase the lipophilicity of the organic ligand. Chelation reduces the polarity of the metal ion as its positive charge is shared with the donor atoms of the ligand, and there is an increase in π-electron delocalization over the entire chelate ring. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid layers of cell membranes.
Mechanism of Action: Once inside the cell, the complex can act via several mechanisms. It might release the metal ion or the ligand at a specific target site, or the intact chelate itself could be the active species. The enhanced activity of the metal complex is often attributed to its ability to bind to essential biological molecules like DNA or enzymes, disrupting normal cellular processes in pathogenic organisms or cancer cells. scirp.org For instance, the ability of 8-hydroxyquinoline derivatives to chelate metal ions that are crucial for the functioning of certain enzymes can lead to the inhibition of microbial growth. scirp.org
Novel Applications and Future Research Directions of 8 Fluoro 6 Methylquinolin 5 Ol
Applications in Materials Science
The unique electronic and photophysical properties of quinoline (B57606) derivatives make them attractive candidates for various applications in materials science. The introduction of fluorine and methyl groups to the quinolin-5-ol backbone, as seen in 8-Fluoro-6-methylquinolin-5-ol, is anticipated to modulate these properties, opening avenues for its use in advanced materials.
Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)
Quinoline derivatives are frequently employed as ligands in metal complexes or as core components of organic molecules used in OLEDs and DSSCs. Their function often relates to their electron-transporting capabilities, thermal stability, and luminescent properties. The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, is particularly notable for forming stable metal complexes (e.g., with aluminum) that are highly effective emitters in OLED devices.
For this compound, future research would need to focus on synthesizing and characterizing its properties to determine its suitability for these applications. Key areas of investigation would include its photoluminescence quantum yield, electron and hole mobility, and thermal stability. As no specific studies have been published, data on its performance in OLED or DSSC devices are currently unavailable.
Liquid Crystal Applications
The incorporation of fluorine atoms into organic molecules can significantly influence their mesomorphic (liquid crystal) behavior due to the atom's high electronegativity and steric effects. scbt.com Fluorinated quinoline derivatives could potentially be used as components in liquid crystal mixtures, contributing to desirable properties such as dielectric anisotropy and thermal stability. scbt.com
The specific potential of this compound in liquid crystal applications is yet to be explored. Research in this area would involve the synthesis of this compound and the investigation of its phase behavior, as well as its optical and electrical properties, to assess its viability as a liquid crystal material.
Bioimaging and Fluorescent Probe Development
The inherent fluorescence of the quinoline ring system provides a foundation for the development of probes for bioimaging. The sensitivity of their fluorescence to the local environment allows for the design of sensors for metal ions, pH, and other biologically relevant molecules.
Development of Fluorescent Bioimaging Substances
Derivatives of 8-hydroxyquinoline are well-known for their ability to chelate metal ions, often resulting in a significant change in their fluorescent properties. This "turn-on" or "turn-off" fluorescence response is the basis for their use as chemosensors. The structure of this compound suggests it may possess similar capabilities.
Future studies would be required to evaluate the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and sensitivity to different metal ions and biological analytes. Without such studies, its specific characteristics as a fluorescent bioimaging substance remain theoretical.
Time-Resolved Luminescence Imaging
Time-resolved luminescence imaging distinguishes between fluorophores based on their fluorescence lifetimes, providing an additional layer of information beyond simple intensity measurements. Compounds with long luminescence lifetimes are particularly valuable for this technique as they can be differentiated from the short-lived autofluorescence of biological tissues.
The potential of this compound in this advanced imaging modality is contingent on its fluorescence lifetime. Future research would need to measure this fundamental property to determine its suitability for time-resolved applications. Currently, there is no published data on the fluorescence lifetime of this specific compound.
Catalytic Applications
The nitrogen atom in the quinoline ring and the adjacent hydroxyl group in 8-hydroxyquinoline derivatives can act as a bidentate ligand, coordinating with metal centers to form stable complexes. These complexes can, in turn, be utilized as catalysts in a variety of organic transformations.
For this compound, its ability to act as a ligand in catalytic systems is a promising but unverified area of research. Investigations would need to be conducted to synthesize its metal complexes and test their catalytic activity and selectivity in reactions such as hydrogenations, oxidations, or cross-coupling reactions. The electronic modifications introduced by the fluoro and methyl groups could potentially fine-tune the catalytic performance of the resulting metal complex.
Sensing Applications
The core structure of this compound is closely related to 8-hydroxyquinoline, a well-established fluorophore and chelating agent for a variety of metal ions. nih.govnih.gov This relationship strongly suggests that this compound could function as a highly effective fluorescent chemosensor. The fundamental mechanism of such sensors involves the binding of a metal ion to the chelating moiety, which in this case would be the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This binding event typically alters the photophysical properties of the molecule, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. researchgate.net
The introduction of a fluorine atom at the 8-position and a methyl group at the 6-position can be expected to modulate the electronic properties and steric environment of the binding pocket, potentially leading to enhanced selectivity and sensitivity for specific metal ions compared to the parent 8-hydroxyquinoline. For instance, the electron-withdrawing nature of the fluorine atom could influence the acidity of the hydroxyl group and the electron density on the nitrogen atom, thereby tuning the binding affinity for different metal cations.
The potential of this compound as a fluorescent sensor could be systematically investigated by studying its interactions with a range of biologically and environmentally important metal ions.
Table 1: Potential Metal Ions for Sensing by this compound
| Metal Ion | Potential Biological/Environmental Significance |
|---|---|
| Zn²⁺ | Essential for numerous biological processes. researchgate.net |
| Cu²⁺ | Important in biological systems but toxic at high concentrations. |
| Fe³⁺/Fe²⁺ | Crucial for oxygen transport and cellular respiration. |
| Hg²⁺ | Highly toxic heavy metal pollutant. |
| Pb²⁺ | Toxic heavy metal with significant environmental concerns. |
The development of this compound-based sensors would involve detailed spectroscopic studies, including absorption and fluorescence titration experiments, to determine binding constants, stoichiometry, and the influence of pH and solvent polarity on the sensing performance.
Future Perspectives and Unexplored Research Avenues for this compound
The full potential of this compound as a platform for novel materials and functional molecules remains largely untapped. Future research should focus on both the computational design of advanced derivatives and the exploration of new, efficient synthetic methodologies.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for the in silico design and prediction of the properties of novel this compound derivatives. nih.govdergipark.org.tr By systematically modifying the core structure with various functional groups, it is possible to tailor the electronic, photophysical, and binding properties for specific applications.
For instance, DFT calculations can be employed to:
Predict the impact of substituents on the HOMO-LUMO energy gap, which is correlated with the molecule's absorption and emission wavelengths. dergipark.org.tr
Model the binding of different metal ions to the chelating site, providing insights into selectivity and binding affinities.
Simulate the electronic and structural changes upon ion binding, helping to elucidate the sensing mechanism.
Guide the design of derivatives with enhanced two-photon absorption cross-sections for applications in bioimaging.
Table 2: Potential Substituents for Computational Design of this compound Derivatives
| Position of Substitution | Potential Substituent | Desired Property Modification |
|---|---|---|
| 2- or 4-position | Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Red-shift of fluorescence, increased quantum yield. |
| 2- or 4-position | Electron-withdrawing groups (e.g., -CN, -NO₂) | Blue-shift of fluorescence, altered metal ion selectivity. |
| 7-position | Bulky hydrophobic groups | Increased solubility in non-polar media, potential for aggregation-induced emission. |
These computational studies would provide a rational basis for the synthesis of new derivatives with optimized properties, accelerating the discovery of advanced functional materials. nih.gov
The efficient and versatile synthesis of this compound and its derivatives is crucial for enabling their widespread investigation and application. While classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide a foundation, the exploration of novel, more sustainable, and efficient synthetic pathways is a key research direction. tandfonline.comnih.gov
Modern synthetic methodologies that could be adapted for the synthesis of functionalized this compound derivatives include:
Transition-metal-catalyzed cross-coupling reactions: These methods, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, would allow for the late-stage functionalization of a pre-formed quinoline core, enabling the rapid generation of a library of derivatives. mdpi.com
C-H activation/functionalization: Direct functionalization of the C-H bonds of the quinoline scaffold offers a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. mdpi.com
Flow chemistry: The use of microreactor technology could enable safer, more efficient, and scalable synthesis of these compounds, particularly for reactions that require precise control over reaction conditions.
Photocatalysis and electrochemistry: These green chemistry approaches could provide novel and milder conditions for key bond-forming reactions in the synthesis of the quinoline ring system.
A key challenge in the synthesis of this compound is the regioselective introduction of the fluorine, methyl, and hydroxyl groups onto the quinoline framework. The development of synthetic routes that allow for precise control over the substitution pattern is therefore of high importance.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the optimal synthetic routes for 8-Fluoro-6-methylquinolin-5-ol, and how can reaction parameters be systematically optimized?
Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous quinoline derivatives. A two-step approach is recommended:
Core Structure Formation : Begin with a Gould-Jacobs cyclization using substituted anilines and β-keto esters under acidic conditions. Fluorine and methyl groups should be introduced via pre-functionalized starting materials to ensure regioselectivity.
Functionalization : Post-cyclization hydroxylation at position 5 can be achieved using oxidizing agents like H2O2/AcOH or enzymatic catalysis.
Optimization Strategies :
- Use a Design of Experiments (DoE) framework to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a factorial design can resolve interactions between reaction time and yield .
- Monitor reaction progress via HPLC or TLC with fluorescent indicators.
Key Data :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | +25% yield |
| Solvent | DMF vs. AcOH | AcOH | Improved regioselectivity |
| Reference protocols for nitroquinoline derivatives (e.g., nitration in HNO3/H2O ) and diazenyl-substituted quinolines provide analog-specific insights. |
Q. Which analytical techniques are most suitable for characterizing this compound, and how can spectral contradictions be resolved?
Methodological Answer:
- Structural Confirmation :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC to distinguish fluorine-induced deshielding effects (e.g., C-8 fluorine causes downfield shifts in adjacent protons) .
- FT-IR : Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and C-F (1100–1200 cm<sup>-1</sup>) stretches.
- Purity Assessment :
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to detect impurities.
- Resolving Spectral Contradictions :
- Variable Temperature NMR : Differentiate dynamic effects (e.g., tautomerism) from impurities.
- Cross-Validation : Compare with computational predictions (DFT for <sup>19</sup>F chemical shifts) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Management : Segregate halogenated waste and dispose via licensed facilities to prevent environmental contamination .
- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent solubilization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations :
- Optimize molecular geometry using B3LYP/6-31G(d) to map frontier orbitals (HOMO-LUMO gaps indicate redox activity) .
- Simulate Fukui indices to identify nucleophilic/electrophilic sites for ligand design.
- MD Simulations :
- Model interactions with metal ions (e.g., Cu<sup>2+</sup>) to assess chelation potential, leveraging known 8-hydroxyquinoline coordination chemistry .
- Validation : Correlate computed dipole moments with experimental solubility in polar aprotic solvents.
Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies :
- Mechanistic Probes :
Q. How do substituent positions (fluoro at C-8, methyl at C-6) influence biological or catalytic activity compared to other quinoline derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs (e.g., 6-Fluoro-8-methyl variants) and test against control compounds in bioassays (e.g., antimicrobial activity).
- Use Hansch Analysis to quantify hydrophobicity (logP) and electronic effects (Hammett σ) .
- Case Study : Compare with 5,7-dichloro-8-hydroxyquinoline (clioquinol), noting enhanced metal-chelation stability due to fluorine’s electronegativity .
Q. What advanced spectroscopic methods can elucidate protonation equilibria or tautomeric forms of this compound?
Methodological Answer:
- pH-Dependent <sup>1</sup>H NMR : Titrate with DCl/NaOD in D2O to track chemical shift changes (e.g., hydroxyl proton disappearance at high pH) .
- UV-Vis Dual-Wavelength Analysis : Monitor isosbestic points to confirm two-state protonation equilibria .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol) in single crystals grown from ethanol/water mixtures.
Tables for Quick Reference
Table 1. Comparative Reactivity of Quinoline Derivatives
| Derivative | Substituents | LogP | λmax (nm) | Key Application |
|---|---|---|---|---|
| This compound | -F (C8), -CH3 (C6) | 2.1 | 270 | Catalytic ligand |
| Clioquinol | -Cl (C5, C7), -OH (C8) | 3.5 | 310 | Antimicrobial |
| 8-Hydroxyquinoline | -OH (C8) | 1.8 | 250 | Metal chelation |
Q. Table 2. Key Spectral Signatures for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| <sup>19</sup>F NMR | -120 ppm (d, J = 12 Hz) | C-8 fluorine coupling with adjacent protons |
| FT-IR | 1150 cm<sup>-1</sup> | C-F stretch |
| UV-Vis | 270 nm (π→π*) | Conjugated quinoline backbone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
